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Compound of Interest

Compound Name: TCO-PEG2-acid

Cat. No.: B8115149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the surface modification of nanoparticles

using the heterobifunctional linker, TCO-PEG2-acid. This linker is a valuable tool for

researchers developing targeted drug delivery systems, advanced imaging agents, and other

nanomedicines. It incorporates a Trans-Cyclooctene (TCO) group for bioorthogonal "click"

chemistry and a carboxylic acid for covalent conjugation to nanoparticles. The short

polyethylene glycol (PEG) spacer enhances hydrophilicity and biocompatibility.

Introduction to TCO-PEG2-acid
TCO-PEG2-acid is a versatile linker that enables a two-step strategy for nanoparticle

functionalization.[1][2]

Carboxylic Acid Group (-COOH): This functional group allows for the covalent attachment of

the linker to nanoparticles displaying primary amine (-NH2) groups on their surface. This is

typically achieved through the formation of a stable amide bond using carbodiimide

chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and

N-hydroxysuccinimide (NHS).[1][2]

Trans-Cyclooctene (TCO) Group: The TCO moiety is a key component for bioorthogonal

chemistry. It reacts specifically and rapidly with tetrazine-functionalized molecules in a

reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This

"click" reaction is highly efficient, proceeds quickly in biological media without the need for a
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catalyst, and is orthogonal to most biological functional groups, making it ideal for

conjugating targeting ligands, imaging agents, or therapeutic molecules to the nanoparticle

surface in a controlled manner.

PEG2 Spacer: The short diethylene glycol spacer increases the hydrophilicity of the linker,

which can help to improve the solubility and stability of the modified nanoparticles in

aqueous environments and reduce non-specific protein binding.

Data Presentation: Properties of TCO-PEG2-acid
and Modified Nanoparticles
This section summarizes the key properties of the TCO-PEG2-acid linker and provides

representative data on the characterization of modified nanoparticles.
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Property Value Reference/Method

TCO-PEG2-acid

Molecular Weight ~329.39 g/mol Supplier Data Sheets

Purity >95% Supplier Data Sheets

Solubility DMSO, DMF, DCM Supplier Data Sheets

Storage Conditions
-20°C, desiccated, protect from

light
Supplier Data Sheets

Nanoparticle Modification

Parameter Condition 1 Condition 2

Nanoparticle Type
Amine-functionalized

Liposomes (100 nm)

Amine-functionalized

Polymeric Nanoparticles (150

nm)

TCO-PEG2-acid:Amine Ratio 10:1 50:1

Result

TCO Groups per Nanoparticle ~150 ~500

Conjugation Efficiency ~60% ~85%

Hydrodynamic Diameter 105 ± 5 nm 160 ± 8 nm

Zeta Potential -25 mV -18 mV

Note: The data in the "Nanoparticle Modification" section is representative and will vary

depending on the specific nanoparticle system, reaction conditions, and characterization

methods used. The number of TCO groups per nanoparticle can be estimated using techniques

like ¹H NMR after nanoparticle dissolution or by reacting the TCO-modified nanoparticles with a

fluorescently-labeled tetrazine and quantifying the fluorescence.

Experimental Protocols
The following protocols provide a step-by-step guide for the modification of amine-

functionalized nanoparticles with TCO-PEG2-acid and their subsequent conjugation to a
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tetrazine-labeled molecule.

Protocol 1: Conjugation of TCO-PEG2-acid to Amine-
Functionalized Nanoparticles
This protocol describes the activation of the carboxylic acid group of TCO-PEG2-acid with EDC

and NHS and its subsequent reaction with amine groups on the nanoparticle surface.

Materials:

Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)

TCO-PEG2-acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Activation Buffer: 0.1 M MES buffer, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

Quenching Solution: 100 mM Hydroxylamine in PBS, pH 7.4

Centrifuge and appropriate centrifuge tubes

Orbital shaker or rotator

Procedure:

Preparation of Reagents:

Allow TCO-PEG2-acid, EDC, and NHS to warm to room temperature before opening.

Prepare a stock solution of TCO-PEG2-acid in anhydrous DMF or DMSO (e.g., 10

mg/mL).
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Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g.,

10 mg/mL each).

Activation of TCO-PEG2-acid:

In a microcentrifuge tube, add the desired amount of TCO-PEG2-acid stock solution.

Add a 1.5-fold molar excess of EDC solution and a 1.2-fold molar excess of NHS solution

relative to the TCO-PEG2-acid.

Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

Conjugation to Nanoparticles:

Resuspend the amine-functionalized nanoparticles in Coupling Buffer to a desired

concentration (e.g., 1 mg/mL).

Add the activated TCO-PEG2-NHS ester solution to the nanoparticle suspension. The

molar ratio of the linker to the nanoparticle amine groups should be optimized for the

specific application (a starting point is a 10-fold molar excess of the linker).

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with

gentle mixing on a rotator.

Quenching and Purification:

Add the Quenching Solution to the reaction mixture to a final concentration of 10 mM and

incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Purify the TCO-modified nanoparticles from unreacted linker and byproducts. For larger

nanoparticles, this can be achieved by repeated centrifugation and resuspension in fresh

Coupling Buffer. For smaller nanoparticles, size exclusion chromatography or dialysis may

be more appropriate.

Characterization:

Characterize the purified TCO-modified nanoparticles for size (Dynamic Light Scattering),

surface charge (Zeta Potential), and the presence of TCO groups (e.g., by reaction with a
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tetrazine-fluorophore and subsequent fluorescence measurement).

Protocol 2: Bioorthogonal Ligation of Tetrazine-
Functionalized Molecules to TCO-Modified
Nanoparticles
This protocol describes the "click" reaction between the TCO-modified nanoparticles and a

tetrazine-functionalized molecule (e.g., a targeting antibody, a fluorescent dye).

Materials:

TCO-modified nanoparticles (from Protocol 1)

Tetrazine-functionalized molecule of interest

Reaction Buffer: PBS, pH 7.4

Procedure:

Reaction Setup:

Disperse the TCO-modified nanoparticles in the Reaction Buffer.

Add the tetrazine-functionalized molecule to the nanoparticle dispersion. A slight molar

excess (1.2 to 2-fold) of the tetrazine molecule is often used to ensure complete reaction

with the surface TCO groups.

Incubation:

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

The reaction is typically very fast.

Purification:

Purify the final functionalized nanoparticles from any unreacted tetrazine-molecule using

an appropriate method based on the nanoparticle size and properties (e.g., centrifugation,

size exclusion chromatography, or dialysis).
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Characterization:

Characterize the final product to confirm the successful conjugation of the tetrazine-

molecule. This can be done using techniques such as UV-Vis spectroscopy (if the

molecule has a characteristic absorbance), fluorescence spectroscopy (if the molecule is

fluorescent), or gel electrophoresis (for protein/antibody conjugation).

Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for nanoparticle modification and

key signaling pathways relevant to the application of these functionalized nanoparticles in

cancer therapy.
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Experimental workflow for nanoparticle modification.
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Targeting the EGFR-PI3K-Akt signaling pathway.
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Inhibition of the HER2 signaling pathway.
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Targeting the VEGF signaling pathway.
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Nanoparticles modified with TCO-PEG2-acid are instrumental in a variety of research and

therapeutic applications:

Targeted Drug Delivery: The TCO handle allows for the attachment of targeting ligands (e.g.,

antibodies, peptides, aptamers) that can direct the nanoparticles to specific cells or tissues,

such as tumors. This enhances the therapeutic efficacy of encapsulated drugs while

minimizing off-target side effects. For example, nanoparticles can be engineered to deliver

chemotherapeutics that interfere with key cancer signaling pathways like the PI3K/Akt/mTOR

or MAPK pathways.

Pretargeted Imaging and Therapy: In this strategy, the TCO-modified nanoparticles are first

administered and allowed to accumulate at the target site. Subsequently, a tetrazine-labeled

imaging agent (e.g., a PET or fluorescence probe) or a therapeutic agent is administered,

which then rapidly "clicks" to the pre-localized nanoparticles. This approach can significantly

improve the target-to-background signal ratio in imaging and enhance the therapeutic

window for radionuclide therapies.

In Vivo Click Chemistry: The rapid and bioorthogonal nature of the TCO-tetrazine ligation

makes it suitable for performing chemical reactions within a living organism. This has

applications in tracking the biodistribution of nanoparticles and their payloads in real-time.

Development of Multifunctional Nanoparticles: The modularity of the click chemistry

approach allows for the straightforward construction of nanoparticles with multiple

functionalities, such as targeting, imaging, and therapy, on a single platform.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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